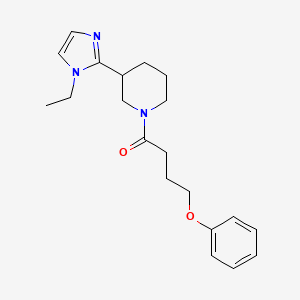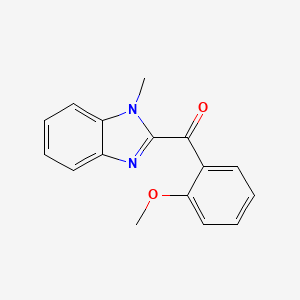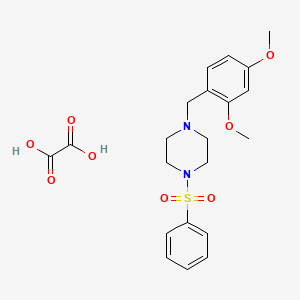![molecular formula C16H26N4O3S B5549575 (4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)
(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[3,4-b]pyrazine derivatives involves multi-step chemical reactions, often starting from pyrazolopyrimidine or pyrazolopyrazole precursors. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution can give rise to 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, illustrating a similar intramolecular cyclization mechanism potentially relevant to our compound (Chimichi et al., 1996). Furthermore, stereoselective ring-opening reactions of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate have been employed to synthesize related compounds, showcasing the intricate control over molecular architecture in these syntheses (Turk et al., 2002).
Molecular Structure Analysis
The molecular structure of thieno[3,4-b]pyrazine derivatives is characterized by X-ray diffraction, providing insights into their 3D conformation and electron distribution. For instance, the molecular structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine has been confirmed by X-ray diffraction, highlighting the significance of charge separation and donor-acceptor arrangements in these compounds (Mørkved et al., 2007).
Chemical Reactions and Properties
Thieno[3,4-b]pyrazine derivatives undergo various chemical reactions, including [4+2]-cycloaddition with alkenes, demonstrating their reactivity and potential for further functionalization (Rusinov et al., 2000). These reactions are pivotal for synthesizing new compounds with tailored properties.
Physical Properties Analysis
The physical properties of thieno[3,4-b]pyrazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. However, detailed physical property data for our specific compound may require empirical determination through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of these derivatives, including their stability, reactivity towards various reagents, and electron-donating or accepting capabilities, are crucial for their application in material science and organic synthesis. Studies like those conducted by Zhang et al. (2014), which explored the synthesis mechanism and crystal structure of related compounds, provide valuable insights into these aspects (Zhang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis Applications
Pyrazole and pyrazine derivatives have been extensively explored for their synthetic utility and chemical reactivity. For example, the work by Chimichi et al. (1996) demonstrates the reactivity of substituted pyrazolo[1,5-a]pyrimidines, revealing insights into reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. Such findings underscore the potential of these compounds in the synthesis of complex organic molecules, potentially including derivatives similar to the compound (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).
Material Science and Supramolecular Chemistry
Research on the interaction of pyrazine derivatives with other compounds has led to the development of novel materials. For instance, Wang et al. (2014) explored the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions. Their study highlights the role of such derivatives in designing materials with specific properties, such as enhanced stability and reactivity (Wang, Hu, Wang, Liu, & Huang, 2014).
Pharmacological and Biological Applications
Although the request excludes information related to drug use and side effects, it's worth noting that pyrazole and pyrazine derivatives have been investigated for various biological activities, such as antimicrobial and anti-inflammatory properties. Studies, such as those conducted by Kendre, Landge, and Bhusare (2015), have synthesized new series of derivatives and evaluated their antimicrobial and anti-inflammatory activities, underscoring the broad applicability of these compounds in developing therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Eigenschaften
IUPAC Name |
1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-12-9-13(2)20(17-12)6-4-5-16(21)19-8-7-18(3)14-10-24(22,23)11-15(14)19/h9,14-15H,4-8,10-11H2,1-3H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAKHKZHEIRSOQ-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCN(C3C2CS(=O)(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)
![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)
![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)